N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzamide

Kinase profiling PDK1 inhibition Selectivity screening

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzamide (CAS 1005294-58-5) is a synthetic small molecule belonging to the pyridazine‑benzamide class. Its core architecture incorporates a 6‑ethylsulfonyl‑pyridazine pharmacophore linked via a para‑aminophenyl bridge to a 3,4‑dimethylbenzamide terminus.

Molecular Formula C21H21N3O3S
Molecular Weight 395.48
CAS No. 1005294-58-5
Cat. No. B2833618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzamide
CAS1005294-58-5
Molecular FormulaC21H21N3O3S
Molecular Weight395.48
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C
InChIInChI=1S/C21H21N3O3S/c1-4-28(26,27)20-12-11-19(23-24-20)16-7-9-18(10-8-16)22-21(25)17-6-5-14(2)15(3)13-17/h5-13H,4H2,1-3H3,(H,22,25)
InChIKeyAULZTOLRIVPBHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzamide (CAS 1005294-58-5) – Compound Identity and Procurement Baseline


N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzamide (CAS 1005294-58-5) is a synthetic small molecule belonging to the pyridazine‑benzamide class [1]. Its core architecture incorporates a 6‑ethylsulfonyl‑pyridazine pharmacophore linked via a para‑aminophenyl bridge to a 3,4‑dimethylbenzamide terminus. The molecular formula is C₂₁H₂₁N₃O₃S (MW 395.48) and the compound is typically supplied at ≥95% purity for research use. This scaffold class is known to engage various kinase and non‑kinase targets, although public bioactivity data for this specific substitution pattern are exceptionally sparse [1].

Scaffold Pyridazine‑benzamide class
Bioactivity data No public kinase profiling
Selection context Internal validation recommended

Why Generic Pyridazine‑Benzamide Analogs Cannot Substitute N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzamide in Sensitive Experimental Systems


Within the pyridazine‑benzamide family, even minor modifications to the benzamide terminus substantially alter target affinity, selectivity, or pharmacokinetic behavior [1][2]. The para‑positioned 3,4‑dimethyl substitution pattern in the target compound is predicted to influence both electronic distribution across the amide bond and the logP/lipophilic ligand efficiency relative to related analogs bearing a simple benzamide or 2‑methylbenzamide (e.g., GSK2334470). Therefore, generic replacement with a seemingly related N‑(pyridazin‑3‑ylphenyl)benzamide risks introducing uncontrolled variables in assay baselines, rendering head‑to‑head reproducibility or SAR continuity unreliable [1][3]. Prospective buyers should verify orthogonal analytical identity (e.g., HPLC retention time, HRMS) before use.

Target engagement

Even minor benzamide modifications may shift target affinity and selectivity profiles, disrupting assay reproducibility.

Physicochemical profile

Substituting 3,4‑dimethyl with other isomers alters logP, potentially affecting cellular permeability and solubility.

Analytical identity

Confirm orthogonal identity (HPLC, HRMS) before use; structural analogs may co‑elute or share similar mass.

Quantitative Differentiation Evidence for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzamide – Sourcing & Selection Decision Guide


Absence of Public Kinase‑Profiling Data Necessitates Internal Validation Before Selection

A systematic search of the primary literature, BindingDB, ChEMBL, PubChem BioAssay, and the FDA Substance Registration System returned no quantitative IC₅₀, Kd, or selectivity data for this exact compound. In contrast, the structurally related analog N‑(4‑(6‑(ethylsulfonyl)pyridazin‑3‑yl)phenyl)‑2‑methylbenzamide (GSK2334470) has a documented IC₅₀ of ≈10 nM against PDK1 with selectivity over 93 other kinases at 500‑fold excess [1]. No equivalent dataset exists for the 3,4‑dimethylbenzamide variant. This evidentiary gap means that any procurement decision predicated on assumed PDK1 activity or kinase selectivity is unsupported by public data [2].

Kinase profiling
Data to verify
No IC₅₀ or selectivity data available for this compound.
Precludes head‑to‑head selection vs. GSK2334470.
Custom profiling required before use.
Kinase profiling PDK1 inhibition Selectivity screening

Predicted Physicochemical Differentiation from the Des‑methyl and Mono‑methyl Analogues

Computationally predicted logP values indicate a clear lipophilicity gradient across the benzamide substitution series. The target 3,4‑dimethylbenzamide compound (predicted logP ≈ 3.1) sits between the unsubstituted benzamide analog (CAS 1005307-83-4, predicted logP ≈ 2.3) and the more lipophilic 2‑methylbenzamide (GSK2334470, predicted logP ≈ 3.4). This intermediate lipophilicity may afford a distinct balance between membrane permeability and aqueous solubility, impacting in‑cell target engagement [1][2].

Predicted logP
Class-level inference
Target clogP ≈ 3.1; unsubstituted analog ≈ 2.3; 2‑methyl analog (GSK2334470) ≈ 3.4.
Intermediate lipophilicity may support cell permeability screening.
Computational prediction; experimental verification needed.
Physicochemical properties LogP Lipophilic ligand efficiency

Substitution‑Pattern Effects on In‑Vitro Metabolic Stability: 3,4‑Dimethyl vs. 2‑Methyl Benzamide

Published structure–metabolism relationship data for benzamide‑containing kinase inhibitors indicate that 3,4‑dimethyl substitution can reduce CYP‑mediated benzylic hydroxylation relative to ortho‑methyl analogs, due to steric shielding of the aromatic ring [1]. While direct experimental data for this compound are unavailable, class‑level inference suggests the 3,4‑dimethyl isomer may exhibit lower intrinsic clearance in human liver microsomes compared to the 2‑methyl isomer GSK2334470, for which a moderate metabolic turnover has been documented (t₁/₂ ≈ 45–60 min in human hepatocytes) [2].

Metabolic stability
Class-level inference
Predicted lower benzylic oxidation vs. 2‑methyl isomer.
Supports metabolic stability comparison context.
Requires paired microsomal assays to confirm.
Metabolic stability Microsomal clearance CYP oxidation

Optimal Use Cases for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzamide Based on Available Evidence


Chemical Probe Development Requiring Intermediate LogP for Cellular Permeability Optimization

Given its predicted lipophilicity falling between the unsubstituted benzamide and the more hydrophobic 2‑methyl analog, this compound is best positioned as an intermediate‑logP scaffold in chemical probe campaigns. Its physicochemical profile may facilitate passive membrane diffusion while maintaining acceptable aqueous solubility for in‑cell target engagement assays [1]. Users must independently confirm target engagement and cellular activity.

Structure–Activity Relationship (SAR) Studies for Pyridazine‑Benzamide Kinase Inhibitors

The 3,4‑dimethyl substitution pattern represents a distinct vector for SAR exploration. When benchmarked against the well‑characterized PDK1 inhibitor GSK2334470 (2‑methyl analog), this compound enables evaluation of how the position of methyl substituents on the benzamide moiety affects kinase selectivity and metabolic stability [1][2]. Parallel testing of both compounds is recommended.

In‑Vitro Metabolic Stability Comparison with Ortho‑Methyl Congeners

This compound can serve as the 3,4‑dimethyl regioisomeric comparator in head‑to‑head metabolic stability assays with 2‑methylbenzamide analogs. Class‑level evidence suggests that shifting methyl groups from the ortho to the meta/para positions may reduce benzylic hydroxylation rates, a hypothesis testable in human liver microsomal or hepatocyte incubation systems [1].

Application
Selection Property
Validation Focus
Chemical probe development (intermediate logP)
Predicted logP window
Cellular permeability and target engagement confirmation
SAR for pyridazine‑benzamide inhibitors
3,4‑Dimethyl vs. 2‑methyl substitution
Kinase selectivity and metabolic stability benchmarking
In‑vitro metabolic stability comparison
Predicted reduced benzylic oxidation
Microsomal/hepatocyte incubation assays
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